molecular formula C16H21NO5 B11619813 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B11619813
M. Wt: 307.34 g/mol
InChI Key: UQIPPNACEUKWAJ-UHFFFAOYSA-N
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Description

4-{[4-(Butoxycarbonyl)phenyl]carbamoyl}butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone and a phenyl group substituted with a butoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Butoxycarbonyl)phenyl]carbamoyl}butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone and the phenyl group. The butoxycarbonyl group is introduced through a reaction with butyl chloroformate. The final product is obtained through a series of condensation and purification steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Butoxycarbonyl)phenyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The phenyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[4-(Butoxycarbonyl)phenyl]carbamoyl}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Butoxycarbonyl)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
  • 4-(tert-Butoxycarbonyl)phenylboronic acid

Uniqueness

4-{[4-(Butoxycarbonyl)phenyl]carbamoyl}butanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a butanoic acid backbone with a butoxycarbonyl-substituted phenyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

5-(4-butoxycarbonylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C16H21NO5/c1-2-3-11-22-16(21)12-7-9-13(10-8-12)17-14(18)5-4-6-15(19)20/h7-10H,2-6,11H2,1H3,(H,17,18)(H,19,20)

InChI Key

UQIPPNACEUKWAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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